molecular formula C15H12ClNO3S B2856685 (E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate CAS No. 868153-98-4

(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate

Cat. No.: B2856685
CAS No.: 868153-98-4
M. Wt: 321.78
InChI Key: WCUNYAKBFUHHFB-FNORWQNLSA-N
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Description

The compound "(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate" features a benzoate backbone substituted with a chlorine atom at position 4 and an (E)-configured acrylamido group linked to a thiophene ring at position 2. The E-configuration ensures spatial rigidity, while the thiophene moiety contributes to π-π stacking interactions.

Properties

IUPAC Name

methyl 4-chloro-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S/c1-20-15(19)12-6-4-10(16)9-13(12)17-14(18)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUNYAKBFUHHFB-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Mechanism of Action

The mechanism of action of (E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation . The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzoate Ring

Methyl 5-((E)-3-(thiophen-2-yl)acrylamido)-2-morpholinobenzoate (Compound 5a)
  • Structural Differences: Position 2 contains a morpholino group instead of chlorine, increasing polarity and hydrogen-bonding capacity.
  • Synthesis : Achieved 91% yield via EDAC/DMAP-mediated coupling .
  • Impact: The morpholino group enhances solubility in polar solvents compared to the chloro-substituted target compound, which is more lipophilic. This difference may influence bioavailability or target selectivity in biological systems .
Methyl 4-chloro-2-(2-chloroacetamido)benzoate
  • Structural Differences : The acrylamido-thiophene group is replaced with a chloroacetamido moiety, reducing conjugation and rigidity.
  • Synthesis : Adapted from anthranilic anilide procedures, likely with lower yields due to reduced steric protection .
  • Impact : The absence of a conjugated system may diminish binding affinity in enzyme inhibition roles, as seen in Sortase A inhibitors .

Heterocyclic Modifications in the Acrylamido Side Chain

Methyl 5-((E)-3-(furan-2-yl)acrylamido)-2-morpholinobenzoate (Compound 5b)
  • Structural Differences : Thiophene is replaced with furan, altering electronic properties (oxygen vs. sulfur).
  • NMR data for thiophene-containing analogs show distinct proton environments (e.g., δ7.03–7.08 for thiophene protons vs. upfield shifts for furan) .
Thiazole-Furan Derivatives ()
  • Structural Differences : Acrylamido groups are replaced with thiazole rings, introducing nitrogen and sulfur heteroatoms.
  • Impact : Thiazole’s planar structure and hydrogen-bonding capacity may enhance metal coordination, a feature absent in the target compound .

Crystallographic and Hydrogen-Bonding Behavior

  • Target Compound: The acrylamido group and chloro substituent facilitate hydrogen bonding (N–H···O, C–H···Cl) and influence crystal packing. Similar to triazole-thiocarbonohydrazide derivatives (), hydrogen bonds stabilize supramolecular architectures .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position 2/4) Heterocycle Yield (%) Notable Properties
Target Compound Cl (4), acrylamido (2) Thiophene N/A High lipophilicity, E-configuration
5a (Morpholino-thiophene) Morpholino (2), H (4) Thiophene 91 Enhanced solubility, polar
5b (Morpholino-furan) Morpholino (2), H (4) Furan ~91 Reduced π-π stacking
Chloroacetamido Benzoate Cl (4), chloroacetamido (2) None N/A Rigidity loss, lower conjugation

Biological Activity

(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring , an acrylamide group , and a benzoate ester , which contribute to its biological properties. Its molecular formula is C12H10ClN2O2SC_{12}H_{10}ClN_{2}O_{2}S with a molecular weight of approximately 284.73 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved using methods such as the Gewald reaction or Paal-Knorr synthesis.
  • Introduction of the Acrylamide Group : This is done through the reaction of an appropriate amine with acryloyl chloride.
  • Coupling Reaction : The thiophene derivative is coupled with the acrylamide using coupling reagents like DCC or EDC.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. For instance, one study reported IC50 values indicating significant cytotoxicity against MCF7 and A549 cells, suggesting its potential as a therapeutic agent in cancer treatment.

Cell LineIC50 Value (µM)Reference
MCF722.54
A5495.08

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The thiophene moiety has been shown to inhibit enzymes involved in cancer proliferation, such as certain kinases.
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased levels of caspases, promoting apoptosis in cancer cells.

Case Studies

  • Inhibition of EGFR : A study focused on derivatives similar to this compound found that these compounds could effectively inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced cell proliferation in cancer models .
  • Anti-inflammatory Effects : Other research has suggested that the compound exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound serves as a valuable building block for synthesizing new therapeutic agents targeting various diseases:

  • Anticancer Agents : Its structural characteristics make it suitable for further development into potent anticancer drugs.
  • Antimicrobial Agents : Preliminary studies suggest potential antimicrobial activity, warranting further investigation.

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